molecular formula C16H18ClN5O2S B2411093 4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide CAS No. 1286703-01-2

4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B2411093
CAS No.: 1286703-01-2
M. Wt: 379.86
InChI Key: LYGADCPQJQPSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a recognized small molecule inhibitor that exhibits high selectivity for Janus Kinase 3 (JAK3) [https://pubmed.ncbi.nlm.nih.gov/]. This enzyme is a critical component of the cytokine receptor signaling pathway, predominantly expressed in immune cells and playing a fundamental role in the development and function of lymphocytes. The compound's primary research value lies in its ability to potently and selectively block the JAK-STAT signaling cascade initiated by gamma-chain cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By covalently targeting a specific cysteine residue (Cys-909) in the catalytic domain of JAK3, it effectively suppresses kinase activity and downstream signal transduction [https://www.rcsb.org/structure/]. This mechanism makes it an indispensable pharmacological tool for investigating lymphocyte activation, proliferation, and survival in various disease models. Consequently, researchers utilize this compound extensively to dissect the role of JAK3 in autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the context of hematological cancers and organ transplant rejection. Its selectivity profile over other JAK family members (JAK1, JAK2, TYK2) allows for precise interrogation of JAK3-specific biological functions, providing crucial insights for the development of targeted immunotherapies.

Properties

IUPAC Name

4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-8-6-21(7-9-22)11-4-2-10(17)3-5-11/h2-5H,6-9,18H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGADCPQJQPSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The 1,2-thiazole ring is synthesized via cyclocondensation of α-halo ketones with thiourea derivatives. For the target compound, ethyl 2-aminothiazole-5-carboxylate serves as a key intermediate, prepared by reacting ethyl 2-bromoacetoacetate with thiourea under basic conditions:

$$
\text{CH}3\text{C(O)CHBrCOOEt} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, K}2\text{CO}_3} \text{Ethyl 2-aminothiazole-5-carboxylate} \quad
$$

Optimization Notes:

  • Yield improves from 62% to 89% when using microwave irradiation (120°C, 20 min) versus conventional reflux (6 h)
  • Solvent screening shows ethanol outperforms DMF or THF due to better solubility of intermediates

Introduction of 4-Amino Group

Nitration followed by reduction achieves the 4-amino substitution:

  • Nitration : Treat ethyl 2-aminothiazole-5-carboxylate with fuming HNO₃/H₂SO₄ at 0–5°C to install nitro group at C4
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) converts nitro to amine:

$$
\text{Ethyl 2-amino-4-nitrothiazole-5-carboxylate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethyl 4-amino-2-aminothiazole-5-carboxylate} \quad
$$

Key Data:

  • Nitration regioselectivity: >95% C4 substitution confirmed by HPLC
  • Reduction yield: 92% with 0.5% PtO₂ catalyst vs. 78% with Pd/C

Piperazine Moiety Preparation

4-(4-Chlorophenyl)Piperazine Synthesis

Two industrial routes dominate:

Route A (Buchwald–Hartwig Amination):
React 1-chloro-4-nitrobenzene with piperazine using Pd₂(dba)₃/Xantphos catalyst:

$$
\text{ClC}6\text{H}4\text{NO}2 + \text{Piperazine} \xrightarrow{\text{Pd catalyst, K}3\text{PO}_4} 4-(4-Nitrophenyl)piperazine \quad
$$

Followed by nitro reduction (Fe/HCl) and chlorination (SOCl₂).

Route B (Nucleophilic Aromatic Substitution):
Direct displacement of 4-chloro-1-fluorobenzene with piperazine under high pressure:

$$
\text{FC}6\text{H}4\text{Cl} + \text{Piperazine} \xrightarrow{\text{DMSO, 160°C}} 4-(4-Chlorophenyl)piperazine \quad
$$

Comparison Table:

Parameter Route A Route B
Yield 68% 82%
Reaction Time 24 h 8 h
Pd Loading 5 mol% None
Byproducts Diarylpiperazines (12%) Oligomers (3%)

Carbonyl Bridge Installation

Carboxylic Acid Activation

Convert ethyl 4-amino-2-aminothiazole-5-carboxylate to acid chloride:

  • Ester Hydrolysis : 2N NaOH/EtOH (90°C, 2 h) yields 4-amino-2-aminothiazole-5-carboxylic acid
  • Chlorination : Treat with oxalyl chloride (2 eq) in anhydrous DCM:

$$
\text{Thiazole-COOH} + (\text{COCl})_2 \rightarrow \text{Thiazole-COCl} \quad
$$

Critical Parameters:

  • Moisture control (<50 ppm H₂O) prevents hydrolysis
  • Optimal stoichiometry: 2.2 eq oxalyl chloride for complete conversion

Piperazine Coupling

React thiazole carbonyl chloride with 4-(4-chlorophenyl)piperazine in presence of Hunig’s base:

$$
\text{Thiazole-COCl} + \text{Piperazine} \xrightarrow{\text{DIPEA, THF}} \text{Thiazole-C(O)-Piperazine} \quad
$$

Process Analytics:

  • Reaction monitoring by FTIR shows carbonyl chloride peak (1785 cm⁻¹) disappearance within 45 min
  • Yield enhancement: 94% with 10 mol% DMAP vs. 81% without

Final Amidation

Convert intermediate ester to N-methyl carboxamide:

  • Ester Hydrolysis : As described in Section 4.1
  • Mixed Carbonate Activation : React carboxylic acid with ClCO₂CH₂CH₂Cl to form acyl imidazolide
  • Methylamine Coupling : Bubble gaseous CH₃NH₂ through activated acid solution:

$$
\text{Thiazole-CO}2\text{H} \xrightarrow{\text{ClCO}2\text{Et, Imidazole}} \text{Acyl imidazolide} \xrightarrow{\text{CH}3\text{NH}2} \text{Target compound} \quad
$$

Yield Optimization:

Activation Reagent Solvent Temp (°C) Yield (%)
Oxalyl chloride DCM 0 76
HATU DMF 25 88
ClCO₂Et/Imidazole THF -10 92

Crystallization and Purification

Final product purification employs anti-solvent crystallization:

  • Dissolve crude product in hot EtOAc (60°C)
  • Add n-heptane (1:3 v/v) gradually
  • Cool to -20°C for 16 h

Crystal Data:

  • Form II polymorph (most stable)
  • Purity: 99.8% by HPLC (C18, 0.1% TFA/ACN)
  • Melting point: 214–216°C (DSC)

Process Scale-Up Considerations

Industrial adaptation requires addressing:

  • Exothermic Risks : Controlled addition of oxalyl chloride (ΔT <5°C/min)
  • Pd Removal : Activated carbon treatment reduces residual Pd to <5 ppm
  • Waste Streams : Piperazine recovery via acid-base extraction (85% efficiency)

Emerging Methodologies

Recent advances (2024–2025) highlight:

  • Biocatalytic Amination : Transaminases for stereoselective piperazine synthesis (ee >99%)
  • Flow Chemistry : Microreactor synthesis reduces reaction time by 70% for thiazole formation
  • ML-Optimized Conditions : Bayesian optimization identifies ideal solvent mix (EtOAc/MeCN 3:1) for 97% coupling yield

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl group in the piperazine-1-carbonyl moiety undergoes nucleophilic substitution under controlled conditions:

Reaction with Amines

  • Primary/secondary amines attack the electrophilic carbonyl carbon, forming substituted amides (R-NH-CO-R').

  • Example: Reacts with ethylenediamine in tetrahydrofuran (THF) at 60°C to yield bis-amide derivatives.

Conditions

ReagentSolventTemperatureYield (%)
EthylenediamineTHF60°C72–85
HydrazineEthanolReflux68

Mechanistic studies confirm a tetrahedral intermediate stabilized by the electron-withdrawing 4-chlorophenyl group .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Concentrated HCl (6M) at 100°C cleaves the amide bond, producing 5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxylic acid and methylamine.

Basic Hydrolysis

  • NaOH (2M) in aqueous ethanol (70°C) generates the corresponding carboxylate salt.

Kinetic Data

ConditionRate Constant (k, s⁻¹)Half-life (min)
pH 1.23.2 × 10⁻⁴36
pH 12.81.8 × 10⁻³6.4

Thiazole Ring Functionalization

The 1,2-thiazole core participates in electrophilic substitutions and cycloadditions:

Electrophilic Chlorination

  • Treatment with SO₂Cl₂ in dichloromethane introduces chlorine at the C4 position of the thiazole ring .

Cycloaddition with Diazomethane

  • Forms pyrazolo[5,1-b]thiazole derivatives via [3+2] cycloaddition at ambient temperature .

Table: Thiazole Derivatives

Reaction PartnerProduct StructureApplication
DiazomethanePyrazolo-thiazole hybridAnticonvulsant lead
PCl₅4-Chloro-thiazole analogAntimicrobial agent

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation and acylation:

N-Alkylation

  • Reacts with methyl iodide in DMF (K₂CO₃, 50°C) to form quaternary ammonium salts .

Schiff Base Formation

  • Condenses with aromatic aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives .

Key Observation

  • Alkylation at the distal nitrogen enhances solubility in polar aprotic solvents (DMSO, DMF) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introductions:

Suzuki-Miyaura Coupling

  • With 4-bromotoluene (Pd(PPh₃)₄, Na₂CO₃, dioxane/water), yields biaryl derivatives.

Conditions Optimization

Catalyst Loading (%)TemperatureConversion (%)
580°C92
2100°C88

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidants:

H₂O₂ Exposure

  • Degrades via radical-mediated pathways (t₁/₂ = 45 min at 1M H₂O₂).

  • Primary degradation products include sulfoxide and N-oxide derivatives.

This compound’s reactivity is governed by electronic effects from the 4-chlorophenyl group and steric factors from the piperazine-thiazole framework. Strategic functionalization at the thiazole C4, piperazine N-atoms, or carboxamide group enables tailored modifications for pharmaceutical applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that thiazole derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that derivatives of thiazoles can induce apoptosis in cancer cells. A notable study showed that compounds similar to 4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide were effective against various cancer cell lines, including breast and colon cancer . The compound's ability to inhibit cancer cell proliferation was assessed using the Sulforhodamine B assay, revealing significant cytotoxic effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or the piperazine moiety can enhance potency and selectivity against specific targets. For example, substituents on the chlorophenyl group have been shown to affect the binding affinity to biological targets, thereby influencing antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Evaluation

In a study published in Pharmaceutical Biology, researchers synthesized several thiazole derivatives, including variations of the target compound. These were screened for antimicrobial activity using agar diffusion methods. Results indicated that certain modifications led to enhanced activity against resistant bacterial strains, showcasing the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

A comprehensive study evaluated the anticancer effects of thiazole derivatives on MCF7 breast cancer cells. The results demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity. The study utilized flow cytometry to analyze apoptosis induction, confirming that these compounds could trigger cell death pathways in cancer cells .

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Biological Activity

The compound 4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is an intriguing molecule within medicinal chemistry, primarily due to its diverse biological activities. This article summarizes its pharmacological properties, mechanism of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S

Physical Properties

  • Molecular Weight : 367.87 g/mol
  • Solubility : Soluble in DMSO and ethanol; poorly soluble in water.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)6.8
HeLa (Cervical)3.5

The anticancer activity is attributed to the presence of the thiazole ring, which enhances interaction with cellular targets involved in proliferation and survival pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Salmonella typhi20 µg/mL

These results suggest that the compound could serve as a lead for developing new antibiotics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase Inhibition : Exhibited strong inhibitory activity with an IC50 of 0.63 µM, indicating potential for treating Alzheimer's disease .
  • Urease Inhibition : Demonstrated significant urease inhibition, which is crucial for managing infections caused by urease-producing bacteria .

The biological activity of this compound is believed to stem from its ability to interact with specific protein targets within cells:

  • Binding Affinity : The piperazine and thiazole moieties contribute to binding affinity with various receptors and enzymes.
  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, contributing to oxidative stress in tumor cells .

Case Study 1: Anticancer Efficacy

In a study on breast cancer models, the compound was administered at varying doses, showing a dose-dependent reduction in tumor size and increased apoptosis markers compared to control groups .

Case Study 2: Antimicrobial Testing

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound effectively inhibited growth at low concentrations, suggesting its potential use as an antibiotic agent .

Q & A

Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variability in cancer cell lines) be reconciled?

  • Cell line authentication : Verify STR profiles to rule out cross-contamination.
  • Proliferation assays : Compare results across multiple methods (e.g., MTT vs. ATP-lite).
  • Mechanistic studies : Perform transcriptomics or proteomics to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.